2-(Hydrazinylmethyl)quinoline dihydrochloride
Description
Properties
IUPAC Name |
quinolin-2-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9;;/h1-6,12H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZCESDFOGIAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinylmethyl group, leading to the formation of different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with aldehyde or carboxylic acid groups, while reduction reactions can produce different hydrazine derivatives .
Scientific Research Applications
Chemistry
2-(Hydrazinylmethyl)quinoline dihydrochloride serves as a building block for synthesizing various quinoline derivatives. These derivatives are crucial in developing new materials and catalysts. The compound can undergo:
- Oxidation : Producing quinoline derivatives with different functional groups.
- Reduction : Leading to various hydrazine derivatives.
- Substitution : Where the hydrazinylmethyl group is replaced by other functional groups.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its mechanisms of action include:
- Metal Ion Complexation : Forming complexes that interfere with cellular processes.
- Inhibition of Cellular Pathways : Affecting signaling pathways crucial for cell proliferation.
- Antimicrobial Activity : Demonstrated effectiveness against numerous pathogenic bacteria and fungi .
Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Klebsiella pneumoniae | 6 µg/mL |
Anticancer Activity Data
In vitro studies indicate that this compound induces apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
These studies suggest that the compound could be further explored for its therapeutic potential in cancer treatment .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility allows it to play a role in developing new products with specific functionalities.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of several quinoline derivatives, including this compound, against multi-drug resistant bacteria. The results highlighted its superior antibacterial activity compared to standard antibiotics, positioning it as a promising lead compound for drug development .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of this compound on MCF-7 cells. Researchers observed a dose-dependent decrease in cell viability, with significant apoptosis at higher concentrations. This study underscores the compound's potential for further exploration in cancer therapies .
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylmethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . The quinoline ring structure also allows the compound to interact with nucleic acids and other biomolecules, further influencing its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(Hydrazinylmethyl)quinoline dihydrochloride with six structurally related quinoline derivatives:
Research Findings and Trends
- Synthetic Routes: 2-(Chloromethyl)quinoline hydrochloride () is a key intermediate for synthesizing hydrazinyl derivatives via nucleophilic substitution with hydrazine.
- Chelation Studies : Hydrazinyl groups in compounds like the target and are being explored for their ability to bind transition metals, with applications in catalysis and metallodrug design.
Biological Activity
2-(Hydrazinylmethyl)quinoline dihydrochloride, a hydrazine derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential as an antimicrobial and anticancer agent, alongside its applications in other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline ring system, which is known for its ability to interact with various biological targets. The presence of the hydrazine group enhances its reactivity and potential for forming complexes with metal ions, which can influence its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Metal Ion Complexation : The compound can form complexes with metal ions, which may interfere with cellular processes.
- Inhibition of Cellular Pathways : It has been shown to affect various signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to penetrate bacterial cell membranes and disrupt metabolic processes .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against several pathogenic bacteria and fungi. For instance, a study reported that derivatives of quinoline with hydrazine groups exhibited potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Klebsiella pneumoniae | 6 µg/mL |
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of several quinoline derivatives, including this compound, against multi-drug resistant bacteria. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound for drug development .
Study on Anticancer Properties
In another investigation focusing on the anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study suggests that the compound could be further explored for its therapeutic potential in cancer treatment .
Q & A
Q. What are the critical steps in synthesizing 2-(Hydrazinylmethyl)quinoline dihydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves hydrazine derivatives reacting with chloromethylquinoline intermediates under controlled conditions. Key steps include nucleophilic substitution (hydrazine replacing chloride) and subsequent dihydrochloride salt formation. Temperature (60–80°C), solvent choice (ethanol/methanol), and stoichiometric ratios significantly impact purity and yield. For example, excess hydrazine may improve substitution efficiency but requires careful pH control to avoid byproducts .
Q. How is the compound characterized to confirm structural integrity and purity?
Characterization relies on spectral analysis (¹H/¹³C NMR, IR) to verify the hydrazinylmethyl group and quinoline backbone. Purity is assessed via HPLC (>98%) and elemental analysis. Melting point consistency (e.g., 183–187°C for related chloromethylquinoline hydrochlorides) and chloride ion titration validate salt formation .
Q. What are the standard protocols for solubility and stability testing in biological assays?
Solubility is tested in buffers (e.g., PBS, pH 7.4) and DMSO, with sonication or heating if needed. Stability studies involve incubating the compound at 25°C/37°C over 24–72 hours, followed by HPLC to monitor degradation. For example, analogs like 4-(2-Aminoethoxy)quinoline dihydrochloride show stability in PBS but degrade in acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions may arise from assay-specific parameters (e.g., cell line variability, concentration ranges). Dose-response curves and selectivity indices (e.g., IC50 ratios for target vs. non-target cells) clarify specificity. For instance, quinoline derivatives like DMPQ dihydrochloride exhibit >100-fold selectivity for PDGFRβ over EGFR, reducing off-target cytotoxicity . Mechanistic studies (e.g., enzyme inhibition kinetics) further validate target engagement .
Q. What strategies optimize reaction conditions for large-scale synthesis while maintaining reproducibility?
Process optimization employs Design of Experiments (DoE) to evaluate variables like temperature, solvent volume, and catalyst loading. Microwave-assisted synthesis (e.g., 50–100 W irradiation) reduces reaction time from hours to minutes for similar quinoline derivatives. Continuous flow reactors enhance scalability and purity by minimizing intermediate degradation .
Q. How does the hydrazinylmethyl group influence interactions with biological targets compared to other quinoline derivatives?
The hydrazinylmethyl moiety enhances hydrogen-bonding capacity, improving affinity for enzymes with polar active sites (e.g., carboxypeptidases). Molecular docking studies on analogs show that the hydrazine group forms stable interactions with catalytic residues, unlike methyl or chloro substituents. Competitive inhibition assays using modified substrates (e.g., fluorogenic peptides) quantify these effects .
Q. What methodologies are used to analyze synergistic effects with combination therapies?
Synergy is assessed via checkerboard assays (FIC index ≤0.5 indicates synergy) or computational models (e.g., Bliss independence). For example, combining hydrazinylmethylquinoline derivatives with β-lactam antibiotics enhances bacterial membrane permeability, reducing MIC values by 4–8 fold . Transcriptomic profiling (RNA-seq) identifies upregulated pathways (e.g., oxidative stress response) to elucidate mechanisms .
Data Interpretation & Validation
Q. How should researchers address variability in enzyme inhibition assays (e.g., IC50 discrepancies)?
Variability is mitigated by standardizing assay conditions (e.g., pre-incubation time, ATP concentrations for kinase assays). Normalizing data to positive controls (e.g., staurosporine for kinases) and triplicate runs reduces inter-experimental noise. For PDGFRβ inhibition, IC50 values for DMPQ dihydrochloride range from 80–120 nM depending on ATP levels .
Q. What analytical techniques validate compound stability under long-term storage conditions?
Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS analysis detects degradation products (e.g., hydrazine release or quinoline ring oxidation). Lyophilization and storage at -20°C in amber vials extend shelf life beyond 24 months for hygroscopic salts .
Tables: Key Data for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
